molecular formula C19H31NaO7S B15140845 Dehydroepiandrosterone sulfate-d6 (sodium dihydrate)

Dehydroepiandrosterone sulfate-d6 (sodium dihydrate)

Cat. No.: B15140845
M. Wt: 432.5 g/mol
InChI Key: NLNMKDUYGPNWAO-ATZAKXLYSA-M
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Description

Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) is a deuterium-labeled version of dehydroepiandrosterone sulfate, a naturally occurring steroid hormone. This compound is used primarily in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biological and chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) involves the incorporation of deuterium atoms into the dehydroepiandrosterone sulfate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized steroids, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies of steroid metabolism and synthesis.

    Biology: Helps in understanding the role of dehydroepiandrosterone sulfate in various biological processes.

    Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of dehydroepiandrosterone sulfate in the body.

    Industry: Employed in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of dehydroepiandrosterone sulfate-d6 (sodium dihydrate) involves its interaction with various molecular targets and pathways. As a deuterium-labeled compound, it behaves similarly to dehydroepiandrosterone sulfate but allows for precise tracking in biological systems. It interacts with steroid receptors and enzymes involved in steroid metabolism, providing insights into the pharmacokinetics and dynamics of dehydroepiandrosterone sulfate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dehydroepiandrosterone sulfate-d6 (sodium dihydrate) is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement of the compound’s behavior is crucial .

Properties

Molecular Formula

C19H31NaO7S

Molecular Weight

432.5 g/mol

IUPAC Name

sodium;[(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-10,13-dimethyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;dihydrate

InChI

InChI=1S/C19H28O5S.Na.2H2O/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;;;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);;2*1H2/q;+1;;/p-1/t13-,14-,15-,16-,18-,19-;;;/m0.../s1/i3D,7D2,11D2,13D;;;

InChI Key

NLNMKDUYGPNWAO-ATZAKXLYSA-M

Isomeric SMILES

[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])OS(=O)(=O)[O-])([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C.O.O.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.O.O.[Na+]

Origin of Product

United States

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